4,6,7-Trimethyl-1,3-benzothiazole
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Overview
Description
4,6,7-Trimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with three methyl groups attached at the 4th, 6th, and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl-substituted aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,6,7-Trimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
2-Arylbenzothiazole: Known for its anticancer properties.
2-Substituted benzothiazoles: Exhibits a range of biological activities, including antibacterial and antifungal properties.
Uniqueness: 4,6,7-Trimethyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Properties
Molecular Formula |
C10H11NS |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4,6,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-6-4-7(2)9-10(8(6)3)12-5-11-9/h4-5H,1-3H3 |
InChI Key |
SXVNIKNPUNIQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)SC=N2)C |
Origin of Product |
United States |
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